Trimethoprim sulfamethizole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

79735-35-6 |

|---|---|

分子式 |

C23H28N8O5S2 |

分子量 |

560.7 g/mol |

IUPAC名 |

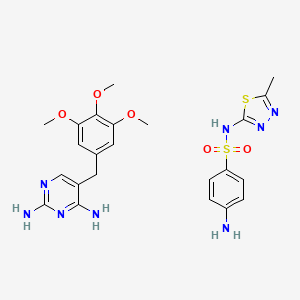

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C9H10N4O2S2/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-5H,10H2,1H3,(H,12,13) |

InChIキー |

ZKSSBLPBDVQKCH-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

正規SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

他のCAS番号 |

79735-35-6 |

同義語 |

trimethoprim sulfamethizole |

製品の起源 |

United States |

Foundational & Exploratory

The Tandem Blockade: A Technical Guide to the Synergistic Mechanism of Trimethoprim and Sulfamethizole on the Folate Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of Trimethoprim (B1683648) and Sulfamethizole, a sulfonamide antibiotic, represents a classic example of antimicrobial synergy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this potent partnership. By sequentially inhibiting key enzymes in the bacterial folate biosynthesis pathway, these two compounds effectively shut down the production of essential precursors for DNA, RNA, and protein synthesis. This guide details the mechanism of action, presents quantitative data on their synergistic effects, and provides comprehensive experimental protocols for the evaluation of this synergy. Furthermore, visual representations of the biochemical pathway, experimental workflows, and the logic of the synergistic interaction are provided to facilitate a deeper understanding.

Introduction

The rise of antibiotic resistance necessitates a thorough understanding of existing antimicrobial agents and strategies to enhance their efficacy. The combination of Trimethoprim and a sulfonamide, such as Sulfamethizole, is a cornerstone of antibacterial therapy, treating a wide range of infections.[1] The remarkable success of this combination lies in its synergistic interaction, where the combined effect of the two drugs is significantly greater than the sum of their individual effects.[2] This guide serves as a comprehensive resource for researchers and drug development professionals, elucidating the intricate details of this synergistic mechanism.

Mechanism of Action: A Sequential and Mutual Blockade

Bacteria, unlike mammals who obtain folate from their diet, must synthesize their own folic acid. This metabolic pathway is therefore an ideal target for selective antimicrobial therapy.[3] Trimethoprim and Sulfamethizole exploit this vulnerability by inhibiting two distinct and sequential enzymes in the pathway.

Sulfamethizole's Role: Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Sulfamethizole is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme Dihydropteroate Synthase (DHPS).[3][4] By competitively inhibiting DHPS, Sulfamethizole prevents the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a precursor of dihydrofolic acid (DHF).[3][5]

Trimethoprim's Role: Inhibition of Dihydrofolate Reductase (DHFR)

Further down the pathway, Trimethoprim comes into play. It is a potent and selective inhibitor of bacterial Dihydrofolate Reductase (DHFR).[6][7] This enzyme is responsible for the reduction of DHF to tetrahydrofolic acid (THF), the biologically active form of folate.[7] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[7] Trimethoprim's affinity for bacterial DHFR is several thousand times greater than its affinity for the mammalian enzyme, which accounts for its selective toxicity.[7]

The Synergistic Effect: More Than Just Sequential Inhibition

The traditional understanding of the synergy between these two drugs is based on this sequential blockade. By limiting the production of DHF, Sulfamethizole potentiates the action of Trimethoprim, as there is less substrate for DHFR to act upon. However, recent research suggests a more complex interaction involving mutual potentiation .[8] Trimethoprim, by inhibiting DHFR and thus depleting the THF pool, can also indirectly inhibit the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP). This, in turn, enhances the inhibitory activity of Sulfamethizole. This mutual potentiation leads to a more profound and rapid depletion of THF, resulting in a bactericidal effect, whereas the individual components are typically bacteriostatic.[8]

Quantitative Analysis of Synergy

The synergistic interaction between Trimethoprim and Sulfamethizole can be quantified using various in vitro methods, most commonly the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).

Data Presentation: Quantitative Synergy Analysis

The Fractional Inhibitory Concentration Index (FICI) is a key metric for quantifying the degree of synergy. It is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

FICI Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

| Organism | Trimethoprim MIC (µg/mL) | Sulfamethizole/Sulfamethoxazole (B1682508) MIC (µg/mL) | FICI (Illustrative) |

| Escherichia coli | 0.5 - 2 | 8 - 32 | ≤ 0.5 |

| Staphylococcus aureus | 0.5 - 2 | 16 - 64 | ≤ 0.5 |

| Pseudomonas aeruginosa | >1024 | >1024 | >4.0 (Often resistant) |

Note: The FICI values presented are illustrative and can vary depending on the specific strain and testing conditions. The MIC values are typical ranges observed.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards.

Checkerboard Assay for FICI Determination

This microdilution technique systematically evaluates the interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trimethoprim and Sulfamethizole stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Drug Dilutions:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Create serial two-fold dilutions of Trimethoprim along the x-axis and Sulfamethizole along the y-axis.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHPS by Sulfamethizole.[9]

Materials:

-

Recombinant DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Recombinant Dihydrofolate Reductase (DHFR) as a coupling enzyme

-

NADPH

-

Sulfamethizole

-

Tris-HCl buffer

-

96-well UV-transparent microplates

-

UV-Vis microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DHPS, excess DHFR, PABA, and NADPH.

-

Inhibitor Addition: Add varying concentrations of Sulfamethizole to the reaction wells.

-

Reaction Initiation: Initiate the reaction by adding DHPPP.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the inhibition of DHFR by Trimethoprim.[2][10]

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Trimethoprim

-

Assay buffer

-

96-well UV-transparent microplates

-

UV-Vis microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH.

-

Inhibitor Addition: Add varying concentrations of Trimethoprim to the reaction wells.

-

Reaction Initiation: Initiate the reaction by adding DHF.

-

Measurement: Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Caption: Bacterial Folate Synthesis Pathway and Points of Inhibition.

Caption: Experimental Workflow for the Checkerboard Synergy Assay.

Caption: Logical Relationship of the Synergistic Mechanism.

Conclusion

The synergistic combination of Trimethoprim and Sulfamethizole is a powerful example of rational drug design, effectively targeting a crucial metabolic pathway in bacteria with a dual-pronged attack. The mechanism, involving both sequential inhibition and mutual potentiation, leads to a robust bactericidal outcome. The experimental protocols and quantitative methods detailed in this guide provide a framework for the continued study and evaluation of this and other synergistic antimicrobial combinations. A thorough understanding of such mechanisms is paramount in the ongoing effort to combat antimicrobial resistance and develop novel therapeutic strategies.

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. assaygenie.com [assaygenie.com]

The Molecular Chisel: A Technical Guide to the Selective Toxicity of Trimethoprim for Bacterial Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim, a synthetic pyrimidine (B1678525) derivative, stands as a cornerstone of antimicrobial therapy, primarily owing to its remarkable selective toxicity against bacterial dihydrofolate reductase (DHFR) while exhibiting minimal affinity for the human ortholog. This selective inhibition disrupts the essential folate metabolic pathway in bacteria, leading to a bacteriostatic effect. When combined with sulfamethoxazole, which targets an upstream enzyme in the same pathway, the effect becomes bactericidal and synergistic.[1][2] Understanding the molecular underpinnings of this selectivity is paramount for combating the rise of antibiotic resistance and for the rational design of novel antifolate agents. This in-depth technical guide elucidates the structural and kinetic basis of trimethoprim's specificity, details key experimental methodologies for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

The Bacterial Folate Biosynthesis Pathway: The Target Landscape

Bacteria, unlike humans who obtain folate from their diet, must synthesize dihydrofolate (DHF) de novo.[3][4] This pathway, therefore, presents a rich landscape of targets for antimicrobial agents. Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, responsible for the NADPH-dependent reduction of DHF to tetrahydrofolate (THF).[5] THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[6][7] Inhibition of DHFR starves the bacterial cell of these vital precursors, thereby halting growth and replication.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. courses.edx.org [courses.edx.org]

- 7. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Dawn of a Synergistic Combination: Early Research and Discovery of Trimethoprim-Sulfonamide Antibacterial Synergy

Audience: Researchers, scientists, and drug development professionals.

Abstract

The combination of trimethoprim (B1683648) and a sulfonamide, most notably sulfamethoxazole (B1682508), represents a landmark in antimicrobial therapy. Marketed as co-trimoxazole, its efficacy is rooted in a potent synergistic interaction that far exceeds the additive effects of the individual components. This technical guide delves into the foundational research that uncovered this synergy. It details the mechanism of action through the sequential blockade of the bacterial folic acid synthesis pathway, presents quantitative data from early studies, provides comprehensive experimental protocols for synergy assessment, and visually maps the biochemical and experimental workflows that were central to its discovery and validation.

Introduction: The Search for Enhanced Antibacterial Activity

The discovery of sulfonamides in the 1930s marked the beginning of the antibiotic era.[1] These synthetic antimicrobials were groundbreaking, but the rapid emergence of bacterial resistance necessitated the search for new therapeutic strategies. This led to the investigation of combination therapies aimed at enhancing efficacy and combating resistance. Trimethoprim, a diaminopyrimidine, was later developed as a potent inhibitor of a different enzymatic step in the same metabolic pathway targeted by sulfonamides.[1] The realization that these two classes of drugs could be combined to produce a powerful synergistic and bactericidal effect was a pivotal moment in chemotherapy, providing a robust solution for a wide range of bacterial infections.[2][3]

Mechanism of Synergistic Action: Sequential Blockade of Folate Synthesis

The foundation of the synergy between trimethoprim and sulfonamides lies in their targeted, sequential inhibition of the bacterial folic acid (tetrahydrofolate) synthesis pathway.[4] Bacteria must synthesize their own folic acid, as they cannot utilize preformed folate from their environment; in contrast, mammalian cells rely on dietary folate, making this pathway an ideal target for selective toxicity.[5] Folic acid is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2][5]

-

Step 1: Inhibition by Sulfonamides: Sulfonamides (e.g., sulfamethoxazole) are structural analogs of para-aminobenzoic acid (PABA).[5] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) , blocking the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroic acid, a precursor to dihydrofolic acid (DHF).[5][6]

-

Step 2: Inhibition by Trimethoprim: Trimethoprim targets the subsequent step in the pathway. It is a potent and highly selective inhibitor of bacterial dihydrofolate reductase (DHFR) , the enzyme responsible for reducing DHF to the biologically active tetrahydrofolic acid (THF).[6][7] Trimethoprim's affinity for bacterial DHFR is thousands of times greater than for the mammalian equivalent, ensuring a high degree of selective toxicity.[8]

By blocking two critical, sequential steps, the combination induces a total shutdown of the pathway, leading to a bactericidal effect, whereas the individual agents are typically bacteriostatic.[8][9] More recent research has further elucidated this relationship, describing it as a "mutual potentiation," where each drug enhances the activity of the other through a metabolic feedback loop.[10][11][12]

References

- 1. Sulfonamides and trimethoprim | PPTX [slideshare.net]

- 2. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]

- 3. realworldml.github.io [realworldml.github.io]

- 4. Chapter 10 – Sulfonamides and Trimethoprim – Swine Antibiotherapy Handbook [open.lib.umn.edu]

- 5. resources.biomol.com [resources.biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. benchchem.com [benchchem.com]

- 9. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. infectioncontroltoday.com [infectioncontroltoday.com]

- 11. researchgate.net [researchgate.net]

- 12. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Interplay: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Trimethoprim-Sulfamethizole

For Researchers, Scientists, and Drug Development Professionals

The combination of trimethoprim (B1683648) and a sulfonamide, in this case, sulfamethizole (B1682507), represents a classic example of synergistic antimicrobial therapy. This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of this combination, offering valuable insights for researchers, scientists, and professionals involved in drug development. By understanding the intricate interplay between these two compounds, from their journey through the body to their concerted attack on microbial targets, we can better appreciate their clinical efficacy and potential for future therapeutic applications.

Pharmacokinetic Profile: The Journey of Two Molecules

The clinical effectiveness of the trimethoprim-sulfamethizole combination is fundamentally reliant on achieving and maintaining optimal concentrations of both drugs at the site of infection. This is governed by their individual and combined pharmacokinetic properties: absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, both trimethoprim and sulfamethizole are generally well-absorbed from the gastrointestinal tract.[1][2][3] Peak plasma concentrations are typically reached within 1 to 4 hours.[1][4] The bioavailability of trimethoprim is high, often exceeding 90%. While specific bioavailability data for sulfamethizole is less readily available, it is also considered to be well-absorbed.

Distribution

Both drugs distribute widely throughout body tissues and fluids, a crucial factor for treating systemic infections.[3] Trimethoprim, being more lipid-soluble, has a larger volume of distribution and penetrates tissues effectively, including prostatic and bronchial tissues.[3] Protein binding for trimethoprim is approximately 44%, while sulfamethizole is more extensively bound to plasma proteins, around 90%.[5]

Metabolism

Trimethoprim is metabolized in the liver to a lesser extent than sulfamethizole, with a significant portion excreted unchanged.[2] The primary metabolic pathways for trimethoprim include oxidation and O-demethylation.[2] Sulfamethizole undergoes more extensive hepatic metabolism, primarily through N-acetylation, which results in a metabolite with no antibacterial activity but is implicated in some of the drug's toxicity.[5]

Excretion

The primary route of elimination for both trimethoprim and sulfamethizole and their metabolites is through the kidneys via glomerular filtration and tubular secretion.[2][5] The half-life of trimethoprim in adults with normal renal function is approximately 8 to 11 hours, while that of sulfamethizole is around 3 to 8 hours.[1][6][7]

Table 1: Summary of Key Pharmacokinetic Parameters for Trimethoprim and Sulfamethizole in Adults with Normal Renal Function

| Parameter | Trimethoprim | Sulfamethizole |

| Bioavailability | >90% | Well-absorbed |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[1] | 1 - 4 hours |

| Protein Binding | ~44% | ~90%[5] |

| Volume of Distribution (Vd) | ~1.8 L/kg | ~0.2 L/kg |

| Elimination Half-life (t½) | 8 - 11 hours[1] | 3 - 8 hours[6][7] |

| Primary Route of Excretion | Renal[2] | Renal[5] |

Pharmacodynamics: The Concerted Attack on Folate Synthesis

The hallmark of the trimethoprim-sulfamethizole combination is its synergistic bactericidal activity, which arises from the sequential blockade of a crucial metabolic pathway in bacteria: the synthesis of tetrahydrofolic acid (THF), an essential cofactor in the synthesis of nucleic acids and amino acids.[3]

Mechanism of Action

-

Sulfamethizole: As a structural analog of para-aminobenzoic acid (PABA), sulfamethizole competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase.[4] This enzyme is responsible for the conversion of PABA to dihydropteroic acid, a precursor of dihydrofolic acid (DHF).

-

Trimethoprim: Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[8] This enzyme catalyzes the reduction of DHF to THF. Trimethoprim's affinity for bacterial DHFR is several thousand times greater than its affinity for the mammalian enzyme, which accounts for its selective toxicity.[8]

By inhibiting two sequential steps in this vital pathway, the combination produces a bactericidal effect, whereas the individual components are typically bacteriostatic.[3]

Figure 1: Mechanism of action of Trimethoprim-Sulfamethizole.

Spectrum of Activity

The combination of trimethoprim and sulfamethizole is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Susceptible organisms commonly include Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and many Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Proteus mirabilis, and Salmonella and Shigella species.[3]

Table 2: Illustrative In Vitro Activity of Trimethoprim-Sulfamethoxazole

| Organism | MIC of TMP Alone (µg/mL) | MIC of SMX Alone (µg/mL) | MIC of TMP in Combination (µg/mL) | MIC of SMX in Combination (µg/mL) | FICI | Interpretation |

| Escherichia coli | 0.60 | 1.6 | 0.096 | 0.256 | 0.32 | Synergy[9] |

| Staphylococcus aureus | 0.50 | 0.80 | 0.08 | 0.128 | 0.32 | Synergy[9] |

Note: Data presented for Sulfamethoxazole (B1682508) (SMX) is illustrative of the general synergistic principle with Trimethoprim (TMP). FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.[9]

Experimental Protocols for Pharmacokinetic and Pharmacodynamic Assessment

Accurate and reproducible experimental data are the cornerstone of drug development. The following sections detail the methodologies for key experiments used to evaluate the pharmacokinetic and pharmacodynamic properties of the trimethoprim-sulfamethizole combination.

Pharmacokinetic Analysis: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for the quantitative determination of trimethoprim and sulfamethizole in biological matrices.

Detailed HPLC Method for Quantification in Plasma: [10][11]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[11]

-

Mobile Phase: A mixture of a phosphate (B84403) buffer, acetonitrile (B52724), and methanol (B129727) (e.g., 65:20:15 v/v/v), adjusted to a specific pH (e.g., 6.2).[11]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength of 225 nm.[10]

-

Injection Volume: 150 µL.[10]

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of the drugs in the plasma samples by interpolating from the calibration curve.

-

Detailed Mass Spectrometry Method for Quantification in Serum: [12]

-

Sample Preparation:

-

Precipitate proteins from serum samples by adding acetonitrile containing isotopically labeled internal standards.

-

Vortex and centrifuge the samples.

-

Dilute the resulting supernatant in an aqueous mobile phase.

-

-

SPE-MS/MS Analysis:

-

Inject the diluted supernatant onto a C18 solid-phase extraction (SPE) cartridge for online sample cleanup and concentration.

-

Perform tandem mass spectrometry (MS/MS) analysis using electrospray ionization in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for trimethoprim, sulfamethizole, and their respective internal standards.

-

-

Data Analysis:

-

Use a linear calibration curve with appropriate weighting to calculate sample concentrations.

-

Figure 2: Workflow for pharmacokinetic analysis.

Pharmacodynamic Analysis: Checkerboard and Time-Kill Assays

Checkerboard Assay for Synergy Testing: [9]

The checkerboard assay is a standard in vitro method to quantitatively assess the synergistic effect of two antimicrobial agents.

-

Preparation:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of trimethoprim along the x-axis and sulfamethizole along the y-axis.

-

The final well in each row and column should contain only one drug to determine the individual Minimum Inhibitory Concentrations (MICs).

-

-

Inoculation:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

-

Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = FIC of Trimethoprim + FIC of Sulfamethizole.

-

Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

-

Figure 3: Workflow for the checkerboard synergy assay.

Time-Kill Assay: [9]

The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

-

Preparation:

-

Prepare tubes with a standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Drug Addition:

-

Add trimethoprim and sulfamethizole at desired concentrations (e.g., 1x MIC, 2x MIC, or clinically relevant concentrations), both alone and in combination.

-

Include a growth control tube without any antibiotic.

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube.

-

-

Quantification:

-

Perform serial dilutions of the aliquots and plate them on agar (B569324) to determine the viable bacterial count (CFU/mL).

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Table 3: Illustrative Time-Kill Assay Results for Trimethoprim-Sulfamethoxazole against E. coli

| E. coli Isolate (MIC in µg/mL) | Mean Change in log10 CFU/mL at 24h | Pharmacodynamic Outcome |

| 0.25/4.75 | -4.49 | Bactericidal[9] |

| 1/19 | -1.73 | Bacteriostatic/Partial Killing[9] |

| 2/39 | -1.59 | Bacteriostatic/Partial Killing[9] |

| 4/74 (Resistant) | +1.83 | Regrowth[9] |

Data from a study using a fixed TMP/SMX concentration of 4/40 µg/mL.[9]

Conclusion

The combination of trimethoprim and sulfamethizole exemplifies a highly successful synergistic antimicrobial therapy. A thorough understanding of their individual and combined pharmacokinetic and pharmacodynamic properties is paramount for optimizing their clinical use and for the development of future antimicrobial strategies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this and other synergistic drug combinations in the ongoing battle against infectious diseases. The continued investigation into the nuances of their interaction, including the impact of resistance mechanisms and the development of novel delivery systems, will be crucial for maintaining their therapeutic value.

References

- 1. karger.com [karger.com]

- 2. Studies on Sulfamethoxazole/Trimethoprim. Absorption, Distribution, Excretion and Metabolism of Trimethoprim in Rat [jstage.jst.go.jp]

- 3. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfamethizole - Wikipedia [en.wikipedia.org]

- 7. karger.com [karger.com]

- 8. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 11. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Activity of Trimethoprim-Sulfamethoxazole against Gram-Positive and Gram-Negative Bacteria: An In-Depth Technical Guide

Disclaimer: This technical guide primarily focuses on the in-vitro activity of Trimethoprim-Sulfamethoxazole. While the user requested information on Trimethoprim-Sulfamethizole, there is a significant lack of comprehensive, publicly available in-vitro susceptibility data for this specific combination. Trimethoprim-Sulfamethoxazole is a closely related and widely studied combination with the same mechanism of action, and therefore, its data is presented here as a surrogate to provide a thorough overview of the potential activity of trimethoprim-sulfonamide combinations.

Executive Summary

The combination of trimethoprim (B1683648) and a sulfonamide, such as sulfamethoxazole (B1682508), represents a synergistic antimicrobial agent with a broad spectrum of activity against a variety of gram-positive and gram-negative bacteria. This guide provides a detailed overview of the in-vitro activity of this combination, with a focus on its mechanism of action, quantitative susceptibility data, and standardized experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Trimethoprim and sulfamethoxazole act synergistically to inhibit two sequential steps in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA.

-

Sulfamethoxazole: This component is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate (B1496061) synthase, which is responsible for the conversion of PABA to dihydrofolic acid.

-

Trimethoprim: This component is a potent inhibitor of the enzyme dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.

By blocking these two crucial steps, the combination effectively halts the production of essential bacterial metabolites, leading to a bactericidal effect.

Figure 1: Synergistic mechanism of action of Trimethoprim-Sulfamethoxazole.

In-Vitro Susceptibility Data

The following tables summarize the in-vitro activity of Trimethoprim-Sulfamethoxazole against a selection of clinically relevant gram-positive and gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |

| Staphylococcus aureus | 333 | ≤0.5/9.5 | 1/19 | - | [1] |

| Staphylococcus aureus (MRSA) | 20 | - | - | - | [2] |

| Streptococcus pneumoniae | - | - | - | 93.3 | [3] |

| Streptococcus pyogenes | - | - | - | 96.7 (Trimethoprim alone ≤2 µg/mL) | [3] |

| Listeria monocytogenes | - | - | - | - | [4] |

Note: MIC values are expressed as Trimethoprim/Sulfamethoxazole concentration.

Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |

| Escherichia coli | 346 | <0.125/2.375 | 128/2432 | 70.8 | |

| Escherichia coli | 4 | 0.25/4.75 - 4/76 | - | - | [5] |

| Haemophilus influenzae | 58 | ≤0.25 (Trimethoprim alone) | - | - | [3] |

| Stenotrophomonas maltophilia | - | - | - | ~95 | [5] |

| Carbapenem-Resistant Acinetobacter baumannii | 6 | 0.25 - 1 | - | - | [6] |

Note: MIC values are expressed as Trimethoprim/Sulfamethoxazole concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in-vitro activity of Trimethoprim-Sulfamethoxazole, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

4.1.1 Materials

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trimethoprim and Sulfamethoxazole stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

4.1.2 Procedure

-

Prepare Drug Dilutions: Perform serial two-fold dilutions of the Trimethoprim-Sulfamethoxazole combination in CAMHB directly in the microtiter plate to achieve the desired final concentration range (e.g., 0.06/1.14 to 64/1216 µg/mL). A 1:19 ratio of Trimethoprim to Sulfamethoxazole is typically used.[1]

-

Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the drug combination that shows no visible growth. For sulfonamides, the endpoint is often read as ≥80% inhibition of growth compared to the positive control.[1]

Figure 2: Experimental workflow for the Broth Microdilution susceptibility test.

Agar Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[10]

4.2.1 Materials

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Filter paper disks impregnated with Trimethoprim-Sulfamethoxazole (1.25/23.75 µg)[11]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

4.2.2 Procedure

-

Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

-

Apply Disk: Aseptically apply the Trimethoprim-Sulfamethoxazole disk to the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-24 hours.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. With trimethoprim and sulfonamides, slight growth within the zone may occur; this should be disregarded, and the obvious margin should be measured.[10]

-

Interpretation: Compare the measured zone diameter to the interpretive criteria provided by CLSI to determine if the isolate is susceptible, intermediate, or resistant.[7][8][9]

Conclusion

The combination of trimethoprim and sulfamethoxazole demonstrates potent in-vitro activity against a wide range of gram-positive and gram-negative bacteria due to its synergistic inhibition of the bacterial folic acid synthesis pathway. Standardized methods, such as broth microdilution and agar disk diffusion, are crucial for accurately assessing the susceptibility of clinical isolates. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important class of antimicrobial agents. Further research is warranted to generate specific and comprehensive in-vitro susceptibility data for the Trimethoprim-Sulfamethizole combination.

References

- 1. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of trimethoprim alone compared with trimethoprim-sulfamethoxazole and other antimicrobials against bacterial species associated with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activities of trimethoprim and sulfamethoxazole against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. darvashco.com [darvashco.com]

- 8. pid-el.com [pid-el.com]

- 9. iacld.com [iacld.com]

- 10. asm.org [asm.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

The Synergistic Inhibition of Bacterial Folic Acid Synthesis by Trimethoprim and Sulfamethizole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of trimethoprim (B1683648) and sulfamethizole (B1682507) represents a classic example of synergistic antimicrobial chemotherapy, targeting the essential folic acid biosynthesis pathway in bacteria. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the action of these two drugs. Sulfamethizole, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), and trimethoprim, a potent inhibitor of dihydrofolate reductase (DHFR), create a sequential blockade that is significantly more effective than the action of either agent alone. This document details the enzymatic steps targeted, presents quantitative data on enzyme inhibition, provides comprehensive experimental protocols for the assessment of their activity and synergy, and visualizes the key pathways and workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction: The Bacterial Folic Acid Pathway as a Prime Antimicrobial Target

Folic acid, in its reduced form as tetrahydrofolate (THF), is a crucial cofactor in the biosynthesis of essential cellular components, including purines, thymidine, and certain amino acids. While mammals obtain folate from their diet, most bacteria are impermeable to exogenous folate and must synthesize it de novo.[1] This metabolic distinction makes the bacterial folic acid synthesis pathway an attractive and selective target for antimicrobial agents. The pathway involves a series of enzymatic reactions, two of which are critically inhibited by the synergistic combination of sulfamethizole and trimethoprim.

Mechanism of Action: A Sequential Blockade

The synergistic efficacy of trimethoprim and sulfamethizole arises from their ability to inhibit two distinct and sequential enzymes in the same metabolic pathway.[2] This dual action leads to a more profound depletion of tetrahydrofolate than either drug could achieve individually.

Sulfamethizole: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfamethizole is a member of the sulfonamide class of antibiotics. Structurally, it is an analog of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS).[3] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4] Sulfamethizole acts as a competitive inhibitor, binding to the active site of DHPS and preventing the utilization of PABA.[5] This inhibition leads to a halt in the synthesis of dihydropteroate, a direct precursor to dihydrofolate.

Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[2] This enzyme catalyzes the reduction of 7,8-dihydrofolate (DHF) to the biologically active 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. The affinity of trimethoprim for bacterial DHFR is several thousand-fold higher than for its mammalian counterpart, which accounts for its selective toxicity. By blocking DHFR, trimethoprim prevents the final and essential step in the synthesis of THF, leading to a depletion of this vital cofactor.

Quantitative Data on Enzyme Inhibition

The inhibitory activities of sulfamethizole and trimethoprim are quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These parameters are crucial for understanding the potency and selectivity of these drugs.

Table 1: Inhibitory Activity of Sulfamethizole against Bacterial Dihydropteroate Synthase (DHPS)

| Bacterial Species | Inhibition Constant (Ki) | IC50 |

| Escherichia coli | 2.5 µM (for Sulfadiazine)[6] | 20 µM (for DDS)[6] |

| Streptococcus pneumoniae | 35-fold difference in Ki for sulfathiazole (B1682510) in resistant vs. susceptible strains[7] | >500 µM (for Sulfadoxine)[8] |

Note: Data for sulfamethizole is limited; related sulfonamides are included for comparative purposes.

Table 2: Inhibitory Activity of Trimethoprim against Bacterial Dihydrofolate Reductase (DHFR)

| Bacterial Species | Inhibition Constant (Ki) | IC50 |

| Escherichia coli | - | - |

| Staphylococcus aureus | - | - |

| Streptococcus pneumoniae | - | - |

| Human | - | - |

Note: Specific values can vary depending on the bacterial strain and experimental conditions.

Visualizing the Mechanism and Workflows

Diagrammatic representations are essential for conceptualizing complex biological pathways and experimental designs. The following diagrams were generated using Graphviz (DOT language).

Experimental Protocols

Dihydropteroate Synthase (DHPS) Activity Assay (Coupled Spectrophotometric Method)

This assay measures DHPS activity by coupling the production of dihydropteroate to its reduction by excess dihydrofolate reductase (DHFR), monitoring the concomitant oxidation of NADPH at 340 nm.[9]

Materials:

-

Recombinant DHPS

-

Recombinant DHFR (in excess)

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

Sulfamethizole (or other sulfonamide inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of PABA, DHPPP, and NADPH in assay buffer.

-

Prepare serial dilutions of sulfamethizole in the appropriate solvent (e.g., DMSO), followed by a final dilution in assay buffer.

-

-

Assay Setup:

-

In each well of the microplate, add the following in order:

-

Assay Buffer

-

DHFR solution

-

NADPH solution

-

DHPS solution

-

Sulfamethizole solution (or vehicle control)

-

-

Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate mixture (PABA and DHPPP) to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each sulfamethizole concentration relative to the control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki value, perform the assay with varying concentrations of both PABA and sulfamethizole and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric Method)

This assay directly measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4]

Materials:

-

Recombinant DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Trimethoprim

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHF and NADPH in assay buffer.

-

Prepare serial dilutions of trimethoprim.

-

-

Assay Setup:

-

To each well, add:

-

Assay Buffer

-

NADPH solution

-

DHFR solution

-

Trimethoprim solution (or vehicle control)

-

-

Pre-incubate at the desired temperature for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Start the reaction by adding the DHF solution.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode.

-

-

Data Analysis:

-

Calculate V₀ for each reaction.

-

Determine the percent inhibition and IC50 value for trimethoprim as described for the DHPS assay.

-

Determine the Ki value by varying both DHF and trimethoprim concentrations.

-

Checkerboard Synergy Assay

This method is used to quantitatively assess the synergistic interaction between two antimicrobial agents.[5]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Trimethoprim and Sulfamethizole stock solutions

-

96-well microtiter plates

Procedure:

-

Plate Setup:

-

Along the x-axis of the microplate, prepare two-fold serial dilutions of trimethoprim in MHB.

-

Along the y-axis, prepare two-fold serial dilutions of sulfamethizole in MHB.

-

The final well in each row and column should contain only one drug to determine the Minimum Inhibitory Concentration (MIC) of each drug alone.

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well).

-

Inoculate all wells with the bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a well showing no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Additive or Indifference

-

FICI > 4.0: Antagonism[10]

-

-

Time-Kill Curve Analysis

This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents.[11]

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., MHB)

-

Trimethoprim and Sulfamethizole

-

Sterile culture tubes

-

Agar (B569324) plates for colony counting

Procedure:

-

Assay Setup:

-

Prepare tubes containing a standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in growth medium.

-

Add trimethoprim and sulfamethizole at desired concentrations (e.g., based on their MICs), both alone and in combination. Include a growth control tube without any antibiotic.

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

-

Quantification:

-

Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[12]

-

Conclusion

The synergistic interaction between trimethoprim and sulfamethizole provides a powerful and selective mechanism for inhibiting bacterial growth. By targeting two sequential steps in the essential folic acid synthesis pathway, this combination achieves a bactericidal effect that is greater than the sum of its parts. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial infections. A thorough understanding of these principles is crucial for the rational design of new antimicrobial therapies and for overcoming the challenge of antibiotic resistance.

References

- 1. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Acid Repetitions in the Dihydropteroate Synthase of Streptococcus pneumoniae Lead to Sulfonamide Resistance with Limited Effects on Substrate Km - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative structure-activity analysis in dihydropteroate synthase inhibition by sulfones. Comparison with sulfanilamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective War on Folate: A Technical Guide to Trimethoprim's Binding Affinity for Bacterial vs. Human Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular basis for the selective antibacterial action of trimethoprim (B1683648), focusing on its differential binding affinity for bacterial versus human dihydrofolate reductase (DHFR). Understanding this selectivity is paramount for the development of novel antimicrobial agents and for combating the growing threat of antibiotic resistance.

Introduction: The Folate Pathway as a Therapeutic Target

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins.[1] Inhibition of DHFR disrupts these vital biosynthetic processes, leading to cell death.[1]

While both bacteria and humans rely on DHFR, a key distinction makes it an ideal antibacterial target: many bacteria must synthesize their own folate de novo, whereas humans obtain it from their diet.[2] This metabolic difference, coupled with structural variations between the bacterial and human DHFR enzymes, allows for the development of selective inhibitors like trimethoprim.[3][4] Trimethoprim, a synthetic antibiotic, exhibits a dramatically higher affinity for bacterial DHFR than for its human counterpart, forming the basis of its therapeutic efficacy and safety profile.[1][2]

Quantitative Analysis of Binding Affinity

The efficacy and selectivity of trimethoprim are quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity and greater inhibitory potency. The data presented below, collated from various experimental studies, clearly demonstrates trimethoprim's profound selectivity for bacterial DHFR.

Table 1: Comparative Inhibition of Bacterial and Human Dihydrofolate Reductase by Trimethoprim

| Enzyme Source | Strain / Type | Ki (nM) | IC50 (nM) | Selectivity Ratio (Human Ki / Bacterial Ki) |

| Escherichia coli | Wild-type | 0.08[5] | - | ~17,250 |

| Staphylococcus aureus | DfrB (Wild-type) | 2.7 | - | ~511 |

| Staphylococcus aureus | DfrA (Resistant) | 820[6] | - | ~1.7 |

| Staphylococcus aureus | DfrG (Resistant) | 31,000[6] | - | ~0.04 |

| Streptococcus pneumoniae | Wild-type | 147 ± 49[5] | 480[5] | ~9.4 |

| Human | Recombinant | 1380 | 180,000[7] | 1 |

Note: Selectivity Ratio is calculated using the Ki value for human DHFR from the same or a comparable study. The significant drop in selectivity for resistant strains highlights the clinical challenge of antibiotic resistance.

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are primarily derived from enzyme kinetics assays. Isothermal titration calorimetry (ITC) provides a complementary, direct measurement of the thermodynamic parameters of binding.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[2] The inhibitory effect of trimethoprim is determined by measuring the reduction in enzyme activity at various inhibitor concentrations.

Materials:

-

Purified recombinant DHFR (bacterial or human)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5[2]

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Trimethoprim stock solution (dissolved in a suitable solvent like DMSO)[5]

-

UV-transparent 96-well microplate or quartz cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the purified DHFR enzyme (e.g., 10-20 nM).[2][7]

-

Inhibitor Addition: Add varying concentrations of trimethoprim to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with NADPH and trimethoprim for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow for binding equilibrium to be reached.[2][5]

-

Reaction Initiation: Initiate the reaction by adding a fixed concentration of DHF (e.g., 10 µM).[5]

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 2.5 minutes), taking readings at regular intervals (e.g., every 15 seconds).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each trimethoprim concentration from the linear portion of the absorbance vs. time plot.

-

To determine the IC50 , plot the percentage of inhibition versus the logarithm of the trimethoprim concentration and fit the data to a dose-response curve. The IC50 is the concentration of trimethoprim that causes a 50% reduction in DHFR activity.[2]

-

To determine the Ki , perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor (trimethoprim). The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis to calculate the Ki value. For a competitive inhibitor, the Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant of the substrate.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (trimethoprim) to a macromolecule (DHFR). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy change (ΔH), and stoichiometry (n).[8]

Materials:

-

Highly purified and concentrated DHFR solution

-

Trimethoprim solution at a known concentration

-

ITC instrument

-

Appropriate buffer for both protein and ligand

Procedure:

-

Sample Preparation: Prepare the DHFR solution in the sample cell and the trimethoprim solution in the injection syringe, both in the same buffer to minimize heat of dilution effects.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

-

Titration: Perform a series of small, sequential injections of the trimethoprim solution into the DHFR solution in the sample cell.

-

Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the trimethoprim binds to the DHFR. A reference cell containing only buffer is used to subtract the heat of dilution.

-

Data Analysis: The raw data, a series of heat spikes for each injection, is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters (Ka, ΔH, and n).

Visualizing the Molecular Landscape

The following diagrams, created using the Graphviz DOT language, illustrate the key pathways, experimental workflows, and the logical basis for trimethoprim's selective toxicity.

Folate Metabolism Pathways: Bacterial vs. Human

Caption: Folate metabolism in bacteria (de novo synthesis) vs. humans (dietary uptake).

Experimental Workflow: DHFR Inhibition Assay

Caption: Workflow for determining DHFR inhibition by trimethoprim.

Logical Relationship of Selective Toxicity

Caption: The basis of trimethoprim's selective toxicity.

Conclusion

The remarkable selectivity of trimethoprim for bacterial dihydrofolate reductase over its human counterpart is a cornerstone of its success as an antibacterial agent. This selectivity, quantifiable through binding affinity studies, arises from key structural differences between the enzymes. A thorough understanding of these molecular interactions, facilitated by the experimental protocols detailed herein, is essential for the rational design of new DHFR inhibitors that can circumvent existing resistance mechanisms and for the continued effective use of this important class of antibiotics. The visualizations provided offer a clear framework for comprehending the complex interplay of metabolic pathways, experimental procedures, and the fundamental principles of selective drug action.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. proteopedia.org [proteopedia.org]

- 4. Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Calorimetric studies of ligand binding in R67 dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Crystallographic Analysis of Trimethoprim-Sulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) and Sulfamethoxazole (B1682508) are synthetic antimicrobial agents that are frequently combined in a fixed 1:5 ratio, a formulation commonly known as co-trimoxazole (B1683656).[1] This combination is a cornerstone in the treatment of various bacterial infections, including those affecting the urinary tract, respiratory system, and gastrointestinal tract.[2] The clinical efficacy of co-trimoxazole stems from its synergistic mechanism of action, where the two components inhibit sequential steps in the bacterial folic acid synthesis pathway.[1][3]

Given its widespread use, the robust analytical characterization of trimethoprim and sulfamethoxazole, both individually and in combination, is critical for quality control, formulation development, and pharmacokinetic studies.[4] Spectroscopic and crystallographic techniques are indispensable tools in this regard, providing detailed information on molecular structure, purity, quantification, and solid-state properties.[5][6]

This technical guide provides an in-depth overview of the key spectroscopic and crystallographic methods used to analyze trimethoprim and sulfamethoxazole. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and visual diagrams of analytical workflows and the underlying biochemical pathway to provide a comprehensive resource for professionals in the pharmaceutical sciences.

Note: This document focuses on the analysis of Trimethoprim and Sulfamethoxazole , the combination used in the drug co-trimoxazole. While the query mentioned Sulfamethizole, the vast body of scientific literature and clinical application centers on the synergistic pairing with Sulfamethoxazole.

Synergistic Mechanism of Action: Inhibition of Folate Synthesis

The potent antibacterial effect of co-trimoxazole is a classic example of synergistic drug action. Bacteria, unlike mammals, must synthesize their own folic acid (a crucial precursor for DNA, RNA, and protein synthesis). Trimethoprim and sulfamethoxazole target two different enzymes in this essential pathway.[7]

-

Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase . It is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme. By blocking this step, it prevents the formation of dihydropteroic acid.[7][8]

-

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR) .[3] This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. Trimethoprim's affinity for bacterial DHFR is several thousand times greater than for its mammalian counterpart, which accounts for its selective toxicity.[3]

This dual blockade results in a more effective disruption of folic acid synthesis than either drug could achieve alone, often leading to a bactericidal effect.[1]

Spectroscopic Analysis

Spectroscopic methods are vital for both qualitative and quantitative analysis of trimethoprim and sulfamethoxazole.[9][10] They are routinely used for purity assessment, concentration determination in bulk and dosage forms, and stability studies.[6]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantitative determination of trimethoprim and sulfamethoxazole.[11] The primary challenge is the significant spectral overlap of the two compounds in the UV region, which necessitates specific analytical approaches.[12][13]

This method allows for the determination of both drugs in a mixture by measuring the absorbance at the λmax of each drug and solving a set of simultaneous equations.[14]

-

Standard Solution Preparation: Prepare stock solutions of pure trimethoprim and sulfamethoxazole (e.g., 100 µg/mL) in a suitable solvent, such as methanol (B129727) or a methanol:0.1 N NaOH mixture (80:20 v/v).[13][14]

-

Solvent Selection: Methanol is a common solvent. The choice of solvent can be critical, and pH may need to be controlled (e.g., pH 4.5) for reproducible results, especially when using derivative spectrophotometry.[12][14]

-

λmax Determination: Scan the standard solutions of each drug separately across the UV range (e.g., 200-400 nm) to determine the maximum absorbance wavelength (λmax) for each compound.[14]

-

Absorptivity Calculation: Prepare a series of dilutions from the stock solutions for each drug and measure their absorbance at both determined λmax values to calculate the absorptivity coefficients.

-

Sample Analysis: Dissolve the pharmaceutical formulation (e.g., powdered co-trimoxazole tablet) in the same solvent, filter, and dilute to a concentration within the Beer-Lambert law range. Measure the absorbance of the sample solution at the two λmax values.

-

Calculation: Use the measured absorbances and the calculated absorptivity coefficients in the simultaneous equations (Cramer's rule) to determine the concentration of each component.

| Parameter | Sulfamethoxazole (SMX) | Trimethoprim (TMP) | Reference |

| λmax | ~270 nm | ~271 nm | [14] |

| λmax (Derivative) | 259 nm (zero-crossing for TMP) | 237.6 nm (zero-crossing for SMX) | [12] |

| Linear Range | 10-50 µg/mL | 2-10 µg/mL | [14] |

| Solvent | Methanol | Methanol | [14] |

Note: λmax values can vary slightly depending on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and confirming the molecular structure of active pharmaceutical ingredients (APIs).[10] For the trimethoprim-sulfamethoxazole combination, it is particularly useful for characterizing the solid-state interactions in co-crystals, where hydrogen bonding between the two molecules leads to noticeable shifts in the vibrational frequencies of specific bonds.[15]

-

Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

| Compound / Mixture | Key Wavenumber Range (cm⁻¹) | Observation | Implication | Reference |

| Sulfamethoxazole (Intact) | ~3400-3300 | Sharp N-H stretching peaks | Free amine and sulfonamide groups | |

| Trimethoprim (Intact) | ~3400-3300 | Sharp N-H stretching peaks | Free amine groups | |

| SMX-TMP Co-crystal | ~3400-3000 | Broadening and shift of N-H peaks to lower wavenumbers | Formation of hydrogen bonds between the amine groups of trimethoprim and the sulfonamide group of sulfamethoxazole | [15] |

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is a highly sensitive and selective method for the simultaneous quantification of trimethoprim and sulfamethoxazole in complex matrices like plasma or serum.[16][17]

-

Sample Preparation (Plasma):

-

Precipitate proteins by adding acetonitrile (B52724) (containing isotopically labeled internal standards) to the plasma sample.[17][18]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Dilute the resulting supernatant with an aqueous mobile phase.[18]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

| Parameter | Sulfamethoxazole (SMX) | Trimethoprim (TMP) | Reference |

| Ionization Mode | ESI Positive | ESI Positive | [16][19] |

| Parent Ion [M+H]⁺ (m/z) | 254.0 | 291.0 | [19] |

| Major Fragment Ion (m/z) | 108.0 | 230.0 | [19] |

| LLOQ (in plasma/serum) | 12-20 ng/mL | 1.2-10 ng/mL | [16][18] |

Crystallographic Analysis

Crystallographic analysis is essential for characterizing the solid-state properties of drug substances, which can significantly impact their stability, solubility, and bioavailability. For trimethoprim and sulfamethoxazole, a 1:1 molecular co-crystal can be formed.[20]

X-ray Powder Diffraction (PXRD)

PXRD is the primary technique used to identify crystalline phases. The diffraction pattern serves as a unique "fingerprint" for a specific crystal structure. It is used to distinguish the sulfamethoxazole-trimethoprim co-crystal from a simple physical mixture of the individual components.[21]

-

Co-crystal Formation (Milling Method):

-

Combine equimolar amounts of sulfamethoxazole and trimethoprim in a milling vessel.[21]

-

Mill the mixture for a specified duration (e.g., 30 minutes). The mechanical energy induces the formation of the co-crystal phase.

-

-

Co-crystal Formation (Solution Crystallization):

-

Dissolve equimolar amounts of both compounds in a suitable solvent like methanol.[21]

-

Allow for slow evaporation of the solvent to yield intact co-crystals.

-

-

PXRD Analysis:

-

Gently pack the powder sample (either the individual components, the physical mixture, or the co-crystal) into a sample holder.

-

Mount the holder in the PXRD instrument.

-

Scan the sample over a defined 2θ range (e.g., 5-40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

| Sample | Characteristic Diffraction Peaks (2θ) | Reference |

| SMX-TMP Physical Mixture | Shows a superposition of the peaks from the individual components. | [22] |

| SMX-TMP Co-crystal | 7.32°, 11.5°, 16.90°, 19.15°, 24.0° | [22][23] |

Note: The PXRD pattern of the co-crystal is distinct from that of the physical mixture, confirming the formation of a new crystalline phase.

References

- 1. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 4. dspace.cuni.cz [dspace.cuni.cz]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamides and trimethoprim | PPTX [slideshare.net]

- 9. ijrar.org [ijrar.org]

- 10. paulrpalmer.com [paulrpalmer.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The crystal structure of a sulfamethoxazole-trimethoprim 1:1 molecular compound. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Simultaneous Quantification of Trimethoprim and Sulfamethizole in Human Plasma by HPLC-UV

Abstract